molecular formula C11H13FO2 B6332006 (5-Fluoro-2-methylphenyl)acetic acid ethyl ester CAS No. 1251108-51-6

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester

Cat. No.: B6332006
CAS No.: 1251108-51-6
M. Wt: 196.22 g/mol
InChI Key: RXNKMRVACNDDOV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)acetic acid ethyl ester typically involves the esterification of (5-Fluoro-2-methylphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (5-Fluoro-2-methylphenyl)acetic acid.

    Reduction: (5-Fluoro-2-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)acetic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release (5-Fluoro-2-methylphenyl)acetic acid, which can then interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2-methylphenyl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    (5-Fluoro-2-methylphenyl)acetic acid: The free acid form of the compound.

    (5-Fluoro-2-methylphenyl)ethanol: The alcohol derivative obtained by reduction of the ester.

Uniqueness

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl ester moiety also provides distinct physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-6-10(12)5-4-8(9)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKMRVACNDDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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